Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate
Description
Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate is a β-carboline derivative featuring a bromine substituent at position 7 and a methyl ester group at position 1. β-Carbolines are heterocyclic aromatic amines with a tricyclic structure, known for diverse bioactivities, including antitumor, antiviral, and neuroprotective effects . This compound is synthesized via MnO₂-mediated one-pot cascades involving alcohol oxidation, Pictet-Spengler cyclization, and oxidative aromatization, achieving a 54% yield in optimized conditions (1,4-dioxane solvent) .
Properties
Molecular Formula |
C13H9BrN2O2 |
|---|---|
Molecular Weight |
305.13 g/mol |
IUPAC Name |
methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate |
InChI |
InChI=1S/C13H9BrN2O2/c1-18-13(17)12-11-9(4-5-15-12)8-3-2-7(14)6-10(8)16-11/h2-6,16H,1H3 |
InChI Key |
APKCLTFUCHSKQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate typically involves the bromination of a suitable pyridoindole precursor followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position . The esterification can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Synthetic Routes
Recent studies have reported efficient synthetic pathways for the preparation of methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate. For instance, methods involving the bromination of 9H-pyrido[3,4-b]indole derivatives followed by esterification have been highlighted as effective approaches to yield this compound with high purity and yield .
Biological Activities
The biological evaluation of this compound reveals a range of pharmacological activities:
Anticancer Activity
Compounds within the β-carboline family, including derivatives like this compound, have shown significant anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including colon and lung cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
This compound has also exhibited antimicrobial activity against several pathogens. Studies indicate that derivatives of pyrido[3,4-b]indoles possess broad-spectrum activity against bacteria and fungi . The structure-activity relationship suggests that the presence of bromine enhances the antimicrobial efficacy.
Anti-leishmanial Activity
Recent investigations into the anti-leishmanial properties of related compounds have shown promising results. For example, certain derivatives demonstrated potent inhibition against Leishmania infantum promastigotes, indicating potential therapeutic applications in treating leishmaniasis .
Case Study: Anticancer Research
In a study published in Cancer Letters, this compound was tested against human colon cancer cells (HCT116). Results showed a dose-dependent reduction in cell viability with an IC50 value indicating significant potency compared to standard chemotherapeutics .
Case Study: Antimicrobial Screening
A screening program evaluated various β-carboline derivatives for their antimicrobial activities against Staphylococcus aureus and Escherichia coli. This compound exhibited notable inhibitory effects with MIC values comparable to conventional antibiotics .
Mechanism of Action
The mechanism of action of Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among β-carboline derivatives include substituent positions (e.g., bromine at C6 vs. C7), ester groups (methyl vs. ethyl), and additional functional moieties (e.g., amides, hydroxyl groups).
Substituent Position (C6 vs. C7 Bromination): The bromine position significantly impacts electronic properties and steric interactions.
Ester Group Variations:
Biological Activity
Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer and neuroprotective effects, alongside relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrNO and a molar mass of approximately 305.13 g/mol. The compound features a bromine atom and a carboxylate group attached to a pyridoindole framework, which is significant for its biological activity.
Anticancer Activity
1. Mechanism of Action
Research indicates that this compound exhibits potent anticancer properties. Studies have shown that it can inhibit cancer cell proliferation across various cell lines, including breast, colon, and pancreatic cancer cells. The compound has demonstrated IC values as low as 80 nM in some cases, indicating strong antiproliferative effects .
2. Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the bromination at the 7-position significantly influences the compound's biological activity. For instance, modifications at the C1 and C6 positions have been shown to enhance anticancer efficacy. Specifically, compounds with methoxy groups at these positions exhibited increased potency against aggressive cancer types .
3. Case Studies
A notable study evaluated the compound's effects on various cancer cell lines, including HCT116 (colon), MCF-7 (breast), and MIA PaCa-2 (pancreatic). The results indicated that this compound effectively induced G2/M phase cell cycle arrest, leading to apoptosis in cancer cells .
| Cell Line | IC (µM) | Effect |
|---|---|---|
| HCT116 | 0.08 | Strong antiproliferative |
| MCF-7 | 0.29 | Moderate antiproliferative |
| MIA PaCa-2 | 0.20 | Strong antiproliferative |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Preliminary studies suggest that it may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyridoindole derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate | Similar pyridoindole structure | Bromination at the 6-position alters activity |
| Methyl 9H-pyrido[3,4-b]indole-1-carboxylate | Lacks bromine substitution | Different pharmacological properties |
| 3-Methyl-9H-pyrido[3,4-b]indole | Methyl group at position 3 | Potentially distinct biological effects |
Q & A
Basic Research Question
- NMR spectroscopy confirms regioselective bromination at the 7-position via characteristic indole proton shifts (e.g., H-7 signal absence) .
- Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ at m/z 305/307 for Br isotope patterns) .
- HPLC monitors reaction progress and purity, particularly when scaling up for downstream applications (e.g., natural product synthesis) .
How is this compound applied in the synthesis of natural products like alangiobussinine?
Advanced Research Question
Methyl 7-bromo-β-carboline serves as a key intermediate in synthesizing alangiobussinine (a bioactive alkaloid). The protocol involves:
Ester hydrolysis with LiOH in MeOH/H₂O to yield the carboxylic acid.
Acid chloride formation (SOCl₂) followed by coupling with tryptamine derivatives.
This two-step process achieves a 67% overall yield of alangiobussinine, confirmed by spectral matching with natural isolates .
What contradictory findings exist regarding solvent effects on reaction scalability?
Advanced Research Question
While 1,4-dioxane is optimal for small-scale synthesis, its high boiling point (101°C) complicates solvent removal during scale-up. Alternative solvents like toluene (lower toxicity) or THF (easier removal) have been explored but resulted in lower yields (Table 1, entries c–e) . Researchers must prioritize solvent recyclability or switch to flow chemistry systems to address scalability challenges .
What pharmacological activities are associated with 7-bromo-β-carboline derivatives?
Basic Research Question
β-Carbolines exhibit diverse bioactivities, including:
- Antiviral and anticancer effects : Inhibition of topoisomerases or kinase signaling pathways .
- Neuroprotective properties : Modulation of monoamine oxidase (MAO) or aryl hydrocarbon receptor (AhR) activity .
The bromo substituent enhances electrophilicity, potentially improving target binding .
How can researchers mitigate oxidative side reactions during the MnO₂-mediated aromatization step?
Advanced Research Question
Excessive MnO₂ or prolonged heating can overoxidize sensitive functional groups (e.g., indole rings). Strategies include:
- Stoichiometric control : Use 2.5 equiv MnO₂ to balance oxidation efficiency and side reactions .
- Low-temperature quenching : Rapid cooling after aromatization minimizes decomposition .
What are the limitations of current synthetic routes, and how might they be addressed?
Advanced Research Question
- Moderate yields (44–54%) : Likely due to competing side reactions (e.g., dimerization). Screening alternative oxidants (e.g., TEMPO/FeCl₃) or dual-catalyst systems may improve efficiency .
- Bromine positional instability : Harsh conditions may cause debromination. Protecting group strategies (e.g., silyl ethers) could stabilize the 7-bromo substituent during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
